12-Oxododec-9-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Oxododec-9-enoic acid is a C12 ω-oxo fatty acid with a double bond at position 9. It is found in soybeans and is a metabolite of both linolenic and linoleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Oxododec-9-enoic acid can be synthesized through the enzymatic conversion of 13(S)-hydroperoxylinolenic acid. This reaction is catalyzed by fatty acid hydroperoxide lyase, which converts the substrate into this compound and 3(Z)-hexenal .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the enzymatic synthesis route mentioned above can be scaled up for industrial applications. The use of bioreactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 12-Oxododec-9-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur at the double bond or the carbonyl group, using reagents like halogens or nucleophiles.
Major Products:
Oxidation: Oxidation of this compound can yield dicarboxylic acids.
Reduction: Reduction typically produces saturated fatty acids.
Substitution: Substitution reactions can lead to the formation of halogenated or alkylated derivatives.
Scientific Research Applications
12-Oxododec-9-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of ω-oxo fatty acids.
Medicine: Research has shown that derivatives of this compound have potential anti-cancer properties.
Industry: It is used in the synthesis of bio-based materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 12-oxododec-9-enoic acid involves its role as a signaling molecule in plants. It is a precursor to jasmonic acid, which regulates plant defense responses and growth processes . The compound interacts with specific receptors and activates signaling pathways that lead to the expression of defense-related genes.
Comparison with Similar Compounds
12-Oxo-trans-10-dodecenoic acid: This compound has a trans double bond at position 10 and shares similar chemical properties with 12-oxododec-9-enoic acid.
cis-9-Dodecenoic acid: This is a functional parent of this compound and has a similar structure but lacks the oxo group.
Uniqueness: this compound is unique due to its specific double bond position and the presence of an oxo group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
12-oxododec-9-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h5,7,11H,1-4,6,8-10H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHXTOVLSZRTHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC=CCC=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.